2-Ethyl-4-[(trimethylsilyl)ethynyl]aniline

Organic Synthesis Purification Analytical Chemistry

This 2-ethyl-4-[(trimethylsilyl)ethynyl]aniline delivers orthogonal reactivity via three functional domains: a primary aniline (C1), sterically directing ortho-ethyl (C2), and TMS-protected ethynyl (C4). Unlike 4-(TMS-ethynyl)aniline (CAS 75867-39-9), the ortho-ethyl group enhances regioselectivity in indole cyclization and solubility for solution-processed electronics. The TMS moiety permits sequential Sonogashira coupling-protect alkyne while functionalizing the aniline, then deprotect for a second coupling and intramolecular aminopalladation to afford 2,3-diarylindoles. Ideal precursor for OLED/OPV monomers and sterically tuned ligands.

Molecular Formula C13H19NSi
Molecular Weight 217.38 g/mol
CAS No. 518342-63-7
Cat. No. B11889181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-4-[(trimethylsilyl)ethynyl]aniline
CAS518342-63-7
Molecular FormulaC13H19NSi
Molecular Weight217.38 g/mol
Structural Identifiers
SMILESCCC1=C(C=CC(=C1)C#C[Si](C)(C)C)N
InChIInChI=1S/C13H19NSi/c1-5-12-10-11(6-7-13(12)14)8-9-15(2,3)4/h6-7,10H,5,14H2,1-4H3
InChIKeyJZUVUBIGSIZYLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-4-[(trimethylsilyl)ethynyl]aniline (CAS 518342-63-7) for Precision Organic Synthesis & Materials Research


2-Ethyl-4-[(trimethylsilyl)ethynyl]aniline (CAS 518342-63-7) is a bifunctional aniline derivative that features a reactive primary aromatic amine at the 1-position, a sterically directing ortho-ethyl group at the 2-position, and a TMS-protected ethynyl moiety at the 4-position. This specific substitution pattern creates a chemically differentiated building block for Sonogashira cross-coupling, heterocycle synthesis (particularly indoles), and advanced materials applications where both steric and electronic tuning are required.

Why 2-Ethyl-4-[(trimethylsilyl)ethynyl]aniline Cannot Be Substituted by Simpler Analogs


The compound's value is derived from the specific interplay of its three functional domains. Replacing it with 4-((trimethylsilyl)ethynyl)aniline (CAS 75867-39-9) removes the ortho-ethyl group, which critically influences both the steric environment around the amine and the conformational properties of the molecule. [1] Conversely, using the unprotected terminal alkyne 2-ethyl-4-ethynylaniline (CAS 1008112-49-9) eliminates the TMS group, which serves as a protective mask during synthetic sequences and a volatility enhancer for purification. The presence of both the ortho-ethyl and para-TMS-ethynyl groups is essential for applications requiring sequential or orthogonal reactivity at the amine and alkyne sites, while the TMS group imparts distinct physicochemical properties (e.g., lower density, higher boiling point) compared to non-silylated analogs.

Quantitative Differentiators: 2-Ethyl-4-[(trimethylsilyl)ethynyl]aniline vs. Closest Analogs


Molecular Weight and Physicochemical Profile: Differentiating Volatility and Purification Behavior

The incorporation of the trimethylsilyl (TMS) group in 2-Ethyl-4-[(trimethylsilyl)ethynyl]aniline (C13H19NSi) results in a molecular weight of 217.38 g/mol and a calculated boiling point of 297.1 °C at 760 mmHg. This contrasts sharply with its non-silylated analog, 2-ethyl-4-ethynylaniline (C10H11N), which has a molecular weight of 145.20 g/mol. The ~72 g/mol increase in mass and the higher boiling point alter volatility, facilitating purification via distillation or sublimation, and impact handling characteristics in large-scale syntheses.

Organic Synthesis Purification Analytical Chemistry

Structural and Steric Differentiation: Ortho-Substitution Pattern Directs Reactivity in Cyclization Reactions

2-Ethyl-4-[(trimethylsilyl)ethynyl]aniline possesses a key ortho-ethyl substituent (2-position) relative to the amine group. This structural feature is absent in the simpler analog 4-((trimethylsilyl)ethynyl)aniline (CAS 75867-39-9), which is unsubstituted at the ortho-position. [1] The ortho-ethyl group introduces steric bulk adjacent to the reactive amine, which can be leveraged to control regioselectivity in subsequent reactions. For instance, in palladium-catalyzed cyclizations of ortho-ethynylanilines to form indoles, the steric environment around the nitrogen can influence the rate and outcome of intramolecular aminopalladation steps. [2]

Heterocycle Synthesis Catalysis Steric Effects

Functional Group Orthogonality: TMS-Protected Alkyne Enables Stepwise Synthetic Sequences

The presence of a trimethylsilyl (TMS) group on the ethynyl moiety of 2-Ethyl-4-[(trimethylsilyl)ethynyl]aniline serves as a protecting group for the terminal alkyne. This allows the free amine to undergo selective reactions (e.g., amide bond formation, diazotization) without interference from or degradation of the reactive alkyne. In contrast, the unprotected analog 2-ethyl-4-ethynylaniline (CAS 1008112-49-9) presents both a free amine and a free terminal alkyne, which can lead to undesired oligomerization or side reactions under certain conditions. The TMS group can be selectively removed under mild conditions (e.g., using fluoride sources like TBAF or K2CO3 in methanol) to reveal the terminal alkyne for a subsequent Sonogashira coupling or click chemistry step.

Protecting Group Strategy Sonogashira Coupling Click Chemistry

Potential for Advanced Materials Applications: Differentiated Electronic and Optical Properties

While specific quantitative performance data for 2-Ethyl-4-[(trimethylsilyl)ethynyl]aniline in devices is not publicly available, its molecular architecture (aniline donor linked to a conjugated ethynyl unit) aligns with the core structures of hole-transporting and host materials used in Organic Light-Emitting Diodes (OLEDs). [1][2] Patents describe the use of compounds with trimethylsilylethynyl aniline motifs in OLED applications, highlighting their potential to improve device efficiency and stability. [3] Compared to simpler aniline derivatives, the presence of the TMS-ethynyl group extends π-conjugation and can influence the HOMO/LUMO energy levels, which are critical parameters for charge injection and transport in organic electronic devices.

Organic Electronics OLED Materials Conjugated Polymers

Priority Procurement Scenarios for 2-Ethyl-4-[(trimethylsilyl)ethynyl]aniline (CAS 518342-63-7)


Stepwise Synthesis of 2,3-Disubstituted Indoles via Orthogonal Deprotection

This compound is ideally suited as a precursor for indole synthesis via sequential Sonogashira coupling and cyclization. The TMS group protects the alkyne while the aniline nitrogen undergoes functionalization or participates in initial coupling steps. Subsequent TMS deprotection reveals the terminal alkyne for a second Sonogashira coupling with an aryl halide, followed by intramolecular aminopalladation to yield a 2,3-diarylindole. [1] The ortho-ethyl group provides steric influence that can enhance regioselectivity in the cyclization step, a feature not available with unsubstituted 4-(TMS-ethynyl)aniline. This scenario leverages the compound's orthogonal reactivity and unique substitution pattern.

Synthesis of Conjugated Materials for Organic Electronics Research

Researchers developing novel materials for OLEDs, organic photovoltaics (OPVs), or organic field-effect transistors (OFETs) should consider this compound as a versatile monomer or end-capping agent. The aniline unit can act as an electron donor, while the TMS-ethynyl group extends the π-system and can be deprotected for further polymerization or coupling to electron-accepting units. [2] The ortho-ethyl group can also enhance solubility, a critical parameter for solution-processed organic electronics. [3]

Development of Novel Ligands for Metal-Organic Frameworks (MOFs) or Catalysis

The combination of a Lewis-basic aniline nitrogen and a rigid, linear ethynyl spacer terminated by a protected alkyne makes this compound a valuable precursor for the synthesis of custom ligands. The ortho-ethyl substituent provides a means to fine-tune the steric environment around the metal center once the ligand is formed, potentially influencing catalytic activity and selectivity. The TMS group can be removed in situ to generate a free alkyne for coordination to metal nodes in MOF synthesis, offering a modular approach to framework construction.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Ethyl-4-[(trimethylsilyl)ethynyl]aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.